2-Cyclooctyl-ethylamine

Descripción general

Descripción

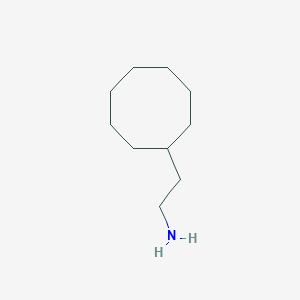

2-Cyclooctyl-ethylamine is an organic compound with the molecular formula C10H21N. It is a derivative of cycloalkanes, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring .

Synthesis Analysis

The synthesis of this compound could potentially involve several chemical transformations. For instance, a continuous flow synthesis of a similar compound, 2-(1-cyclohexenyl)ethylamine, was developed starting from cyclohexanone . This process involved five chemical transformations and was carried out in an integrated flow platform with in-line separation and without any intermediate purification .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For instance, a tool named “What is this? (WIT)” has been proposed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis

Amines, such as this compound, can undergo various chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides, undergo nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and can be alkylated with potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide so formed .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, its molecular weight is 155.28 g/mol. Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen .Aplicaciones Científicas De Investigación

Synthesis and Antidepressant Activity

2-Cyclooctyl-ethylamine derivatives have been explored for their potential antidepressant activity. These derivatives demonstrate an ability to inhibit neurotransmitter uptake and possess potential antidepressant properties, as indicated by their performance in rodent models assessing various antidepressant activity markers. For instance, 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol showed significant effects in the rat pineal gland, correlating with a rapid onset of antidepressant activity (Yardley et al., 1990).

Synthesis of Serotonin Receptor Agonists

This compound derivatives have been utilized in the synthesis of 5-HT serotonin receptor agonists. A protocol was developed to construct 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene, underlining the potential of these derivatives for synthesizing bioactive compounds and natural products (Porcu et al., 2018).

Electrochemical Methodology for N-Substituted 1-Aminoindoles

An electrochemical method has been developed for efficient access to N-alkyl- and N-aryl-substituted 1-aminoindoles using N-Substituted 2-(ortho-nitrosophenyl)ethylamines. This methodology facilitates the production of N-substituted heterocycles, beneficial for various scientific research applications (Frontana-Uribe et al., 1999).

Asymmetric Catalysis

This compound derivatives have been employed in asymmetric catalysis. For example, the cyclopalladation of the primary amine (R)-(+)-1-(1-naphthyl)ethylamine, a commercially available compound, was described for the resolution of monodentate phosphines. This highlights the versatility of this compound derivatives in catalytic applications (Albert et al., 1997).

Drug Synthesis and Biological Evaluation

The this compound structure forms the basis for the synthesis and biological evaluation of various drugs. For instance, N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, derived from this compound, have been synthesized and evaluated for binding affinity at the sigma receptor, demonstrating their potential as therapeutic agents (de Costa et al., 1992).

Mecanismo De Acción

While the specific mechanism of action for 2-Cyclooctyl-ethylamine is not mentioned in the search results, amines in general can have various biological effects. For instance, β2-agonists, a group of drugs that contain one or more stereogenic centers in their structure, can induce stimulation of the sympathetic nervous system either by direct action on adrenergic receptors or by indirect action, causing flushing of endogenous catecholamines .

Safety and Hazards

Direcciones Futuras

The future directions for 2-Cyclooctyl-ethylamine could involve its use in the synthesis of more complex organic compounds. For instance, 2-(1-cyclohexenyl)ethylamine is an important intermediate to construct a series of morphinans . Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures .

Relevant Papers Several relevant papers were found during the search. For instance, one paper discusses the decreasing brain epinephrine levels with 2-Cyclooctyl-2-hydroxyethylamine . Another paper discusses the electrochemical reduction of acetonitrile to ethylamine .

Propiedades

IUPAC Name |

2-cyclooctylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c11-9-8-10-6-4-2-1-3-5-7-10/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLNFXZMOWHGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650889 | |

| Record name | 2-Cyclooctylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-94-9 | |

| Record name | 2-Cyclooctylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3r)-3-Methylpiperazin-1-yl]nicotinonitrile](/img/structure/B1507475.png)

![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)

![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)